molecular formula C19H17F3N6O3 B2522234 2-(4-(2-(o-tolyloxy)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide CAS No. 1396768-06-1

2-(4-(2-(o-tolyloxy)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Cat. No. B2522234
CAS RN: 1396768-06-1
M. Wt: 434.379
InChI Key: ZQAHBIOXZDCTAW-UHFFFAOYSA-N
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Description

The compound , 2-(4-(2-(o-tolyloxy)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide, is a chemical entity that appears to be related to a class of compounds known for their potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as tetrazole rings and carboxamide groups are common in the synthesis of pharmaceutical agents, as they often contribute to the biological activity of the compounds.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of tetrazole rings and the attachment of various functional groups to achieve the desired biological activity. For instance, the synthesis of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and isomeric N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides has been reported to show antiallergic activity . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies and chemical reactions are employed to construct the tetrazole and carboxamide functionalities.

Molecular Structure Analysis

The molecular structure of compounds containing tetrazole and carboxamide groups can be characterized by techniques such as X-ray diffraction. For example, the crystal structure of a related compound, (5-amino-4-carboxamidoimidazol-1-yl)acetamide, was determined using X-ray diffractometric data . This technique allows for the observation of intramolecular hydrogen bonding, which can stabilize the molecular conformation and influence the biological activity of the compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of tetrazole-containing compounds often include the formation of the tetrazole ring, which can be achieved through various methods such as [3+2] cycloaddition reactions. The carboxamide group can be introduced through acylation reactions. The specific compound may also undergo intramolecular hydrogen bonding, as seen in related structures, which can affect its reactivity and interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups. The presence of a tetrazole ring can confer a certain degree of acidity, while the carboxamide functionality can affect the compound's hydrogen bonding capacity. These properties are crucial in determining the solubility, stability, and overall pharmacokinetic profile of the compound. The antiallergic activity of similar compounds has been linked to their physicochemical properties, and structure-activity relationships have been established to guide the synthesis of more potent derivatives .

Scientific Research Applications

Synthesis and Characterization

Studies on similar compounds have focused on their synthesis and characterization, laying the groundwork for further biological or chemical applications. For example, the synthesis and characterization of complex molecules often involve multiple steps, including condensation reactions, hydrolysis, and the use of specific reagents to achieve desired functionalities (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021; F. H. Al-Ostoot, D. Geetha, Y. H. Mohammed, P. Akhileshwari, M. A. Sridhar, S. Khanum, 2020). These methodologies can be adapted for the synthesis and detailed analysis of the target compound.

Antimicrobial and Antitumor Activities

Several studies highlight the antimicrobial and antitumor activities of compounds with similar structures. These activities are attributed to the specific functional groups and the overall molecular architecture, suggesting that the compound could also be evaluated for such biological activities (M. Gouda, M. Berghot, Ghada E. Abd El-Ghani, A. Khalil, 2010; Asmaa M. Fahim, M. S. Elshikh, N. M. Darwish, 2019).

In Silico Modeling and Docking Studies

The application of in silico modeling and docking studies is crucial for understanding the interaction between synthesized compounds and biological targets. Such studies can predict the binding affinity and specificity of compounds towards enzymes or receptors, guiding the development of therapeutics or inhibitors (F. H. Al-Ostoot, D. Geetha, Y. H. Mohammed, P. Akhileshwari, M. A. Sridhar, S. Khanum, 2020).

Continuous Flow Synthesis

The use of continuous flow reactors for the synthesis of related compounds offers a safer and more efficient alternative to traditional batch synthesis, especially for reactions involving hazardous reagents. This approach could be applied to the synthesis of the target compound, improving the safety and scalability of the process (Bernhard Gutmann, David Obermayer, J. Roduit, D. Roberge, C. Kappe, 2012).

properties

IUPAC Name

2-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O3/c1-12-4-2-3-5-15(12)31-10-16(29)24-13-6-8-14(9-7-13)28-26-17(25-27-28)18(30)23-11-19(20,21)22/h2-9H,10-11H2,1H3,(H,23,30)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAHBIOXZDCTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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